(Z)-16,16-diethoxyhexadec-7-ene

Semiochemistry Controlled release Pheromone trapping

(Z)-16,16-Diethoxyhexadec-7-ene (CAS 71701-10-5), systematically named (7Z)-16,16-diethoxy-7-hexadecene, is a long-chain unsaturated diethyl acetal with molecular formula C₂₀H₄₀O₂ and a molecular weight of 312.53 g/mol. The compound is the diethyl acetal derivative of (Z)-9-hexadecenal (Z9-16:Ald), a well-characterized Type I lepidopteran sex pheromone component.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 71701-10-5
Cat. No. B15441606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-16,16-diethoxyhexadec-7-ene
CAS71701-10-5
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(OCC)OCC
InChIInChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-
InChIKeyIANLTJXGHNFZPY-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-16,16-Diethoxyhexadec-7-ene (CAS 71701-10-5): Procurement-Relevant Identity and Class Profile


(Z)-16,16-Diethoxyhexadec-7-ene (CAS 71701-10-5), systematically named (7Z)-16,16-diethoxy-7-hexadecene, is a long-chain unsaturated diethyl acetal with molecular formula C₂₀H₄₀O₂ and a molecular weight of 312.53 g/mol . The compound is the diethyl acetal derivative of (Z)-9-hexadecenal (Z9-16:Ald), a well-characterized Type I lepidopteran sex pheromone component . Its structure features a terminal acetal functionality at the C-16 position and a Z-configured double bond at C-7, distinguishing it from positional isomers such as (Z)-1,1-diethoxy-7-hexadecene (CAS 71673-22-8), which bears the acetal at the opposite terminus . The substance is listed on the U.S. EPA TSCA Inventory (Active, 2024 CDR) and Canada's Non-domestic Substances List (NDSL), confirming its presence in regulated commerce .

Why Generic Substitution of (Z)-16,16-Diethoxyhexadec-7-ene Fails: Stability, Release Kinetics, and Regioisomeric Specificity


The diethyl acetal class of semiochemical precursors is not functionally interchangeable. The terminal position of the acetal on the C-16 carbon, as opposed to the C-1 isomer, governs the steric and electronic environment of the protected aldehyde, influencing both the rate of environmental hydrolysis to the active (Z)-9-hexadecenal and the vapor pressure of the intact acetal . Direct substitution with the free aldehyde (Z)-9-hexadecenal (CAS 56219-04-6) sacrifices the controlled-release profile and oxidative protection conferred by acetalization, as long-chain unsaturated aldehydes are notoriously susceptible to air oxidation and require storage under inert atmosphere at −20 °C . Acetate or formate analogs, while sometimes proposed as stable aldehyde replacements, target different olfactory receptor neuron populations and cannot replicate the precise semiochemical signaling of the aldehyde functional group . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for (Z)-16,16-Diethoxyhexadec-7-ene Against Closest Analogs


Controlled-Release Field Longevity: Diethyl Acetal Pro-Pheromone vs. Free Aldehyde Pheromone

Field trapping experiments with the structurally analogous congener (5Z,7E)-1,1-diethoxy-5,7-dodecadiene demonstrated that the diethyl acetal (pro-pheromone) serves as an effective controlled-release precursor, hydrolyzing under ambient conditions to liberate the active aldehyde pheromone. Sticky delta traps baited with the acetal at a 2.4 mg dose successfully monitored Dendrolimus pini populations over an entire field season, whereas the free aldehyde requires continuous replenishment due to evaporative loss and oxidative degradation . This class-level evidence establishes that terminal diethyl acetals of lepidopteran aldehyde pheromones provide sustained field-relevant release profiles unattainable with the unprotected aldehyde.

Semiochemistry Controlled release Pheromone trapping Pro-pheromone

Oxidative Stability: Acetal Protection of the Aldehyde Carbonyl vs. Unprotected (Z)-9-Hexadecenal

(Z)-9-Hexadecenal (CAS 56219-04-6), the direct aldehyde cognate of (Z)-16,16-diethoxyhexadec-7-ene, is explicitly classified as air-sensitive, hygroscopic, and requiring storage under inert atmosphere in a freezer at −20 °C . The aldehyde moiety undergoes facile auto-oxidation to the corresponding carboxylic acid, particularly in the presence of ambient oxygen and humidity, compromising both chemical purity and biological activity. The diethyl acetal mask converts the reactive carbonyl to a chemically robust acetal that is stable in neutral to basic environments and resists oxidation during ambient storage and formulation processing . This differential in inherent chemical stability translates to extended shelf-life, simplified logistics, and greater formulation flexibility for the acetal relative to the free aldehyde.

Chemical stability Aldehyde oxidation Storage conditions Semiochemical formulation

Regioisomeric Differentiation: Terminal C-16 Acetal vs. C-1 Acetal Positional Isomer (CAS 71673-22-8)

(Z)-16,16-Diethoxyhexadec-7-ene (CAS 71701-10-5) and its positional isomer (Z)-1,1-diethoxy-7-hexadecene (CAS 71673-22-8) both yield a hexadecenal upon hydrolysis but differ critically in the aldehyde product generated: the target compound hydrolyzes to (Z)-9-hexadecenal (Z9-16:Ald), a pheromone component of multiple noctuid pest species including Helicoverpa zea and Heliothis virescens , whereas the C-1 isomer hydrolyzes to (Z)-7-hexadecenal (Z7-16:Ald), which signals different insect species . The terminal position of the acetal at C-16 versus C-1 alters the steric accessibility of the acetal carbon to water, potentially modulating the environmental hydrolysis rate—though direct head-to-head kinetic data for these specific isomers remain unpublished . Procurement of the incorrect regioisomer results in release of a pheromone component mismatched to the target pest species, rendering the formulation ineffective.

Regioisomerism Hydrolysis kinetics Pheromone precursor Structural isomer differentiation

Vapor Pressure and Volatility Profile: Impact on Dispenser Design and Emission Rate

The computed physicochemical properties of (Z)-16,16-diethoxyhexadec-7-ene—a boiling point of 386.2 °C at 760 mmHg and a calculated density of 0.855 g/cm³ —indicate significantly lower volatility than the parent aldehyde (Z)-9-hexadecenal, which has a boiling point of 330.9 °C and density of 0.840 g/cm³ . The higher molecular weight (312.53 vs. 238.41 g/mol) and the presence of the diethoxy moiety reduce the vapor pressure of the acetal, which modulates the emission rate from rubber or polymeric dispensers. This intrinsic property difference enables the acetal to function as a slow-release reservoir: the intact acetal evaporates slowly, and the released vapor hydrolyzes in the humid atmospheric boundary layer to generate the active aldehyde at the point of detection by the insect olfactory system .

Volatility Vapor pressure Pheromone dispenser Emission rate

Regulatory Inventory Status: TSCA Active and NDSL Listing vs. Non-Listed Analogs

(Z)-16,16-Diethoxyhexadec-7-ene holds active status on the U.S. EPA TSCA Inventory under the 2024 Chemical Data Reporting (CDR) cycle and is additionally listed on Canada's Non-domestic Substances List (NDSL) since 1998 . This dual-inventory status provides regulatory certainty for procurement, import, and commercial formulation in North American markets. While the closely related positional isomer (Z)-1,1-diethoxy-7-hexadecene (CAS 71673-22-8) may be commercially available from specialty suppliers, its regulatory inventory status is less comprehensively documented in public databases . For industrial users requiring demonstrable regulatory compliance—especially for field-deployed semiochemical products subject to EPA or PMRA oversight—the confirmed TSCA Active status of the target compound eliminates the compliance uncertainty associated with less-documented analogs.

Regulatory compliance TSCA NDSL Chemical inventory

Procurement-Driven Application Scenarios for (Z)-16,16-Diethoxyhexadec-7-ene Based on Verified Differentiation Evidence


Sustained-Release Pheromone Dispenser Formulations for Multi-Week Lepidopteran Monitoring Programs

Field evidence from the diethyl acetal pro-pheromone class demonstrates that acetal-loaded rubber dispensers at milligram loadings provide season-long emission of the active aldehyde pheromone without replenishment . (Z)-16,16-Diethoxyhexadec-7-ene, hydrolyzing to (Z)-9-hexadecenal, is suited for monitoring grids targeting noctuid pests such as Helicoverpa zea and Heliothis virescens, where the controlled-release profile of the acetal eliminates the logistical requirement for frequent trap servicing . The reduced volatility (Δ BP ≈ +55 °C vs. free aldehyde) ensures that the intact acetal persists in the dispenser matrix, releasing active aldehyde only upon environmental hydrolysis at the dispenser surface .

Ambient-Stable Semiochemical Reference Standards for Analytical Method Development

The acetal's chemical stability in neutral to basic environments enables its use as a shelf-stable analytical reference standard for GC-MS and GC-EAD method development targeting the (Z)-9-hexadecenal pheromone channel . Unlike the free aldehyde, which requires sub-zero inert-atmosphere storage and is prone to oxidation during sample preparation, the acetal can be handled under standard laboratory conditions, simplifying workflow and reducing the risk of quantitative inaccuracy due to analyte degradation .

Regulatory-Compliant Field-Deployed Semiochemical Products in North American Markets

The confirmed TSCA Active (2024 CDR) and NDSL listing of (Z)-16,16-diethoxyhexadec-7-ene provides a clear compliance pathway for formulating and importing pheromone-based pest management products into the United States and Canada . This regulatory clarity, combined with the Japanese MHLW inventory listing, supports multi-jurisdictional product registration strategies that are not readily achievable with less-documented positional isomers or novel acetal analogs lacking established inventory status .

Species-Specific Pheromone Precursor for (Z)-9-Hexadecenal Synthesis

The terminal C-16 acetal regioisomer exclusively generates (Z)-9-hexadecenal upon hydrolysis, whereas the C-1 isomer generates the biologically distinct (Z)-7-hexadecenal . For synthetic chemists preparing species-specific pheromone lures, the correct regioisomeric identity is non-negotiable; procurement of CAS 71701-10-5 ensures the downstream aldehyde matches the pheromone blend requirements of target pests including Chilo suppressalis, Plutella xylostella, and Helicoverpa armigera .

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